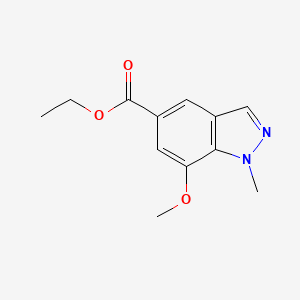

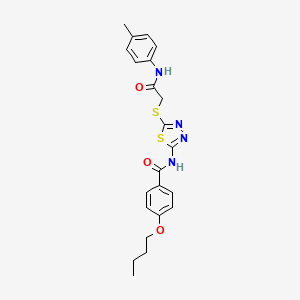

![molecular formula C19H13ClN2O3S B3001699 N-[4-(1-苯并呋喃-2-基)-1,3-噻唑-2-基]-2-(4-氯苯氧基)乙酰胺 CAS No. 941918-53-2](/img/structure/B3001699.png)

N-[4-(1-苯并呋喃-2-基)-1,3-噻唑-2-基]-2-(4-氯苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide" is a derivative of acetamide with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, similar compounds with benzothiazole and acetamide groups have been synthesized and evaluated for various biological activities, including anti-HIV, antibacterial, and anticonvulsant effects .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of 2-aminobenzothiazole with other reagents such as chloroacetyl chloride, hydrazine hydrate, and different aromatic or heteroaromatic halides. For instance, the synthesis of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives was achieved using a sequence of reactions that provided compounds with moderate to potent anti-HIV activity . Similarly, N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized for their antibacterial properties .

Molecular Structure Analysis

The molecular structure of related compounds reveals important interactions that contribute to their stability and potential biological activity. For example, in the structure of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, the chlorophenyl ring is oriented at a specific angle to the thiazole ring, and molecules are linked via intermolecular interactions forming chains in the crystal . These structural features are crucial for understanding the compound's interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the presence of functional groups that can participate in various chemical reactions. The presence of halogen atoms, such as chlorine, can facilitate further chemical modifications through nucleophilic substitution reactions. Additionally, the amide group can engage in hydrogen bonding, which is significant for the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of aromatic and heteroaromatic rings, halogen substituents, and hydrogen bond donors and acceptors can influence these properties. For example, the crystalline structure and intermolecular interactions of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide provide insights into its physical state and potential solubility . Similarly, the synthesis and characterization of other related compounds provide information on their elemental composition and spectroscopic properties, which are essential for identifying and quantifying these compounds .

科学研究应用

α-葡萄糖苷酶抑制活性: 与 N-[4-(1-苯并呋喃-2-基)-1,3-噻唑-2-基]-2-(4-氯苯氧基)乙酰胺类似的化合物已显示出显着的 α-葡萄糖苷酶抑制活性,这与糖尿病管理相关。具体而言,N-(4-(间氯苯基)-1,3-噻唑-2-基)-2-(2,4-二氧代-1,3-噻唑烷-5-基)乙酰胺对该酶表现出非常好的抑制作用 (Koppireddi et al., 2014)。

抗肿瘤活性: 该化合物的衍生物已针对抗肿瘤活性进行了测试。例如,N-[4-(苯并噻唑-2-基)-3-氯苯基]-2-[(苯并咪唑-2-基)硫代]乙酰胺和 N-[4-(苯并噻唑-2-基)苯基]-2-[(1,5-二苯基-1H-咪唑-2-基)硫代]乙酰胺对某些癌细胞系表现出显着的抗癌活性 (Yurttaş et al., 2015)。

抗炎活性: 对 N-(3-氯-4-氟苯基)-2-(5-((3-(4-羟基-2, 2-二甲基 l-2,3-二氢苯并呋喃-5-基)-1-苯基-1H-吡唑-4-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)乙酰胺衍生物的研究揭示了显着的抗炎活性,表明它们在治疗炎症性疾病中的潜在用途 (Sunder & Maleraju, 2013)。

抗氧化和抗炎特性: 某些 N-(4-芳基-1,3-噻唑-2-基)-2-(2,4-二氧代-1,3-噻唑烷-5-基)乙酰胺衍生物已证明具有抗氧化和抗炎活性。这些发现突出了这些化合物在与氧化应激和炎症相关的疾病中的潜在治疗应用 (Koppireddi et al., 2013)。

抗菌活性: 已显示出类似于所讨论化合物的苯并噻唑基乙酰胺的合成对各种细菌和真菌菌株表现出有希望的抗菌活性,表明它们在对抗感染中的潜在用途 (Rezki, 2016)。

抗惊厥特性: 苯并呋喃-乙酰胺骨架已针对其抗惊厥活性进行了研究。一些衍生物在防止癫痫发作扩散方面表现出潜在功效,这可能对开发新的抗惊厥药物具有重要意义 (Shakya et al., 2016)。

未来方向

Thiazoles and their derivatives continue to be a focus of research due to their wide range of biological activities. Future directions may include the design and synthesis of new thiazole-based compounds with improved pharmacological properties . Additionally, structure and antibacterial activity relationship could be further supported by in silico molecular docking studies of the active compounds .

作用机制

Target of Action

The compound N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide is a derivative of two important heterocyclic compounds: benzofuran and thiazole . Benzofuran derivatives have been used in the treatment of various diseases such as cancer or psoriasis . Thiazoles are found in many potent biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug Ritonavir, antifungal drug Abafungin, and antineoplastic drug Tiazofurin . .

Mode of Action

Benzofuran derivatives have shown antimicrobial activities , and thiazole derivatives have shown a wide range of biological activities including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemical Pathways

Given the wide range of biological activities associated with benzofuran and thiazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways.

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent compounds .

Result of Action

Given the wide range of biological activities associated with benzofuran and thiazole derivatives , it can be inferred that this compound may have multiple effects at the molecular and cellular level.

属性

IUPAC Name |

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2O3S/c20-13-5-7-14(8-6-13)24-10-18(23)22-19-21-15(11-26-19)17-9-12-3-1-2-4-16(12)25-17/h1-9,11H,10H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQGATSTGJHSBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one](/img/structure/B3001621.png)

![Methyl (E)-4-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B3001626.png)

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-methoxyphenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3001628.png)

![[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid](/img/structure/B3001630.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea](/img/structure/B3001635.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethylphenyl)prop-2-enoate](/img/structure/B3001636.png)

![(4-benzyl-3-((4-chlorophenyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B3001637.png)

![Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B3001638.png)